1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a methoxyphenyl group and a pyrimidoindole moiety, making it a unique structure with potential biological and chemical applications.
Preparation Methods
The synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one involves multiple steps, typically starting with the preparation of the piperazine derivative. The methoxyphenyl group is introduced through a substitution reaction, followed by the formation of the pyrimidoindole moiety. The final step involves the coupling of these intermediates under specific reaction conditions to yield the target compound. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
Industry: The compound may be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one can be compared with other similar compounds, such as:
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar structural features, used as an antihypertensive agent.
These compounds share structural similarities but differ in their specific substitutions and functional groups, leading to unique pharmacological profiles and applications.
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-16-7-8-18-17(13-16)22-23(27-18)24(26-15-25-22)32-14-21(30)29-11-9-28(10-12-29)19-5-3-4-6-20(19)31-2/h3-8,13,15,27H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDJYSLWJFMULO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)N4CCN(CC4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.